molecular formula C14H12O3S B6401905 2-Hydroxy-4-(2-methylthiophenyl)benzoic acid CAS No. 1261907-72-5

2-Hydroxy-4-(2-methylthiophenyl)benzoic acid

Cat. No.: B6401905
CAS No.: 1261907-72-5
M. Wt: 260.31 g/mol
InChI Key: CQNJWPKHUIIWQF-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(2-methylthiophenyl)benzoic acid is an organic compound with the molecular formula C14H12O3S. . The compound features a benzoic acid core with a hydroxyl group at the 2-position and a 2-methylthiophenyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-(2-methylthiophenyl)benzoic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-(2-methylthiophenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its memory-enhancing properties and potential therapeutic applications in neurodegenerative diseases.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-(2-methylthiophenyl)benzoic acid involves its interaction with molecular targets and pathways in the body. It is believed to exert its effects by modulating neurotransmitter levels and enhancing synaptic plasticity, which are crucial for memory and cognitive functions. The compound may also have antioxidant properties, protecting cells from oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4-(trifluoromethyl)benzoic acid
  • 2-Hydroxy-4-methoxybenzoic acid

Uniqueness

2-Hydroxy-4-(2-methylthiophenyl)benzoic acid is unique due to its specific structural features, such as the presence of the 2-methylthiophenyl group, which may contribute to its distinct pharmacological properties. Compared to similar compounds, it has shown promising results in enhancing memory and cognitive functions, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-hydroxy-4-(2-methylsulfanylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3S/c1-18-13-5-3-2-4-10(13)9-6-7-11(14(16)17)12(15)8-9/h2-8,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNJWPKHUIIWQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=CC(=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261907-72-5
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3-hydroxy-2′-(methylthio)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261907-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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